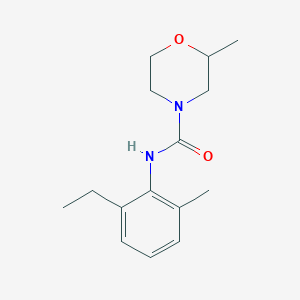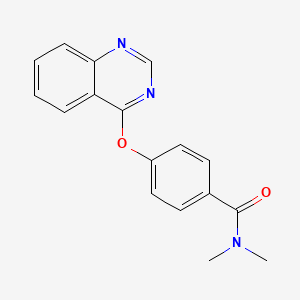![molecular formula C15H25N3O2 B7511937 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. It is a potent and specific inhibitor of the A2B receptor, which is involved in the regulation of inflammation and immune response. MRS 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.
作用机制
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 selectively inhibits the adenosine A2B receptor, which is involved in the regulation of inflammation and immune response. The A2B receptor is expressed in various cells, including immune cells, endothelial cells, and smooth muscle cells. Activation of the A2B receptor promotes the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 blocks the activation of the A2B receptor, thereby reducing inflammation and improving immune response.
Biochemical and Physiological Effects:
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to have various biochemical and physiological effects, including reducing airway inflammation and improving lung function in asthma and COPD, inhibiting tumor growth and metastasis in cancer, and reducing inflammation in inflammatory bowel disease.
实验室实验的优点和局限性
The advantages of using 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 in lab experiments include its potency and specificity for the A2B receptor, which allows for selective inhibition of the receptor without affecting other adenosine receptors. The limitations of using 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 in lab experiments include its potential toxicity and the need for careful dosing to avoid non-specific effects.
未来方向
For research on 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 include exploring its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 on inflammation and immune response. Finally, the development of more potent and selective A2B receptor antagonists may provide new therapeutic options for the treatment of various diseases.
合成方法
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the preparation of 2,4-dioxo-6-(2-methylcyclohexylamino)pyrimidine, which is then reacted with methyl iodide to form 1,3-dimethyl-6-(2-methylcyclohexylamino)pyrimidin-2-one. This intermediate is then reacted with 1,1'-carbonyldiimidazole and tert-butylamine to form 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754.
科学研究应用
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been extensively studied for its potential therapeutic applications in various diseases, including asthma, COPD, and cancer. In asthma and COPD, 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to reduce airway inflammation and improve lung function. In cancer, 1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione 1754 has been shown to inhibit tumor growth and metastasis.
属性
IUPAC Name |
1,3-dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11-7-5-6-8-13(11)16(2)10-12-9-14(19)18(4)15(20)17(12)3/h9,11,13H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEYXRNWVGQQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)CC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)





